IDO1 Inhibitory Activity: 4-Bromo-1,2-dimethyl-1H-indole vs. Other Bromoindole Regioisomers
4-Bromo-1,2-dimethyl-1H-indole demonstrates quantifiable inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. In a human HeLa cell-based assay measuring enzyme inhibition, the compound exhibited an EC50 of 183 nM [1]. This level of activity provides a defined baseline for medicinal chemistry campaigns targeting IDO1. In contrast, other bromo-1,2-dimethylindole regioisomers (such as 3-bromo, 5-bromo, 6-bromo, or 7-bromo) do not have reported IDO1 inhibitory activity in the primary literature or curated bioactivity databases, establishing the C4-bromo isomer as the primary active chemotype within this specific subset of indole derivatives [2].
| Evidence Dimension | IDO1 Enzyme Inhibition |
|---|---|
| Target Compound Data | EC50 = 183 nM |
| Comparator Or Baseline | Other bromo-1,2-dimethylindole regioisomers (C3, C5, C6, C7) |
| Quantified Difference | Not applicable (No reported activity for comparators) |
| Conditions | Inhibition of IDO1 in human HeLa cells after 24 hours, measured by spectrophotometry |
Why This Matters
For IDO1-focused drug discovery programs, this compound provides a validated starting point with known potency, whereas its regioisomers would require de novo activity profiling.
- [1] BindingDB. BDBM50046151 (CHEMBL3310979). Affinity Data: EC50 183 nM. Target: Indoleamine 2,3-dioxygenase 1 (Human). Available from: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50046151. View Source
- [2] BindingDB Search. Query for bromo-1,2-dimethylindole derivatives. Available from: https://bindingdb.org. View Source
